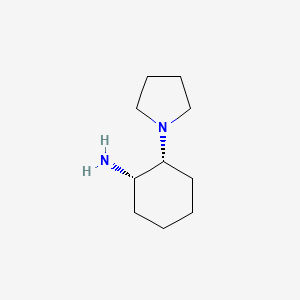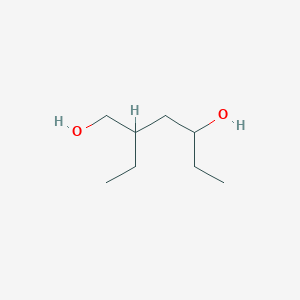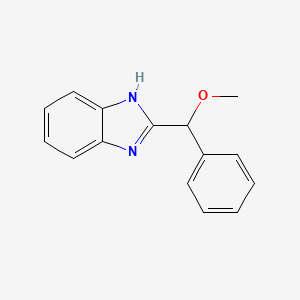
1H-Benzimidazole, 2-(methoxyphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-(methoxyphenylmethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methoxyphenylmethyl group to the benzimidazole core enhances its chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with an aromatic aldehyde (such as methoxybenzaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring system.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired 1H-Benzimidazole, 2-(methoxyphenylmethyl)-.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
1H-Benzimidazole, 2-(methoxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-(methoxyphenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and antiparasitic activities, making it a valuable tool in biological research.
Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-(methoxyphenylmethyl)-, are investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-(methoxyphenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can disrupt the integrity of microbial cell membranes, resulting in antimicrobial effects .
Comparación Con Compuestos Similares
1H-Benzimidazole, 2-(methoxyphenylmethyl)- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat helminth infections.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity.
Thiabendazole: Used as an anthelmintic and antifungal agent.
Cyclobendazole: Known for its antimicrobial properties.
Compared to these compounds, 1H-Benzimidazole, 2-(methoxyphenylmethyl)- exhibits unique chemical properties due to the presence of the methoxyphenylmethyl group, which can enhance its biological activity and specificity .
Propiedades
Número CAS |
1218-73-1 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-[methoxy(phenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-14(11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)17-15/h2-10,14H,1H3,(H,16,17) |
Clave InChI |
JWHGIUIPEAVZBN-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


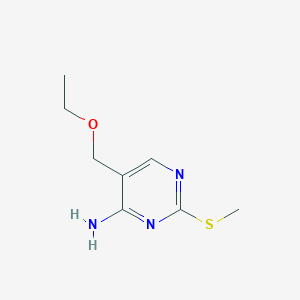
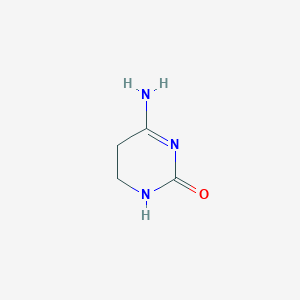
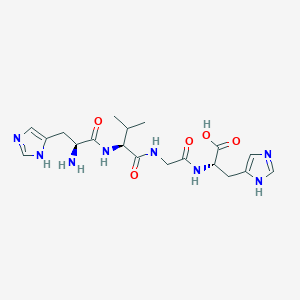
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
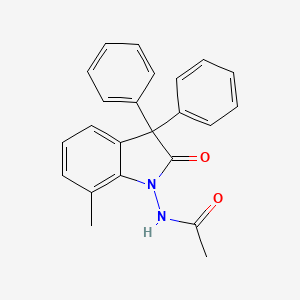
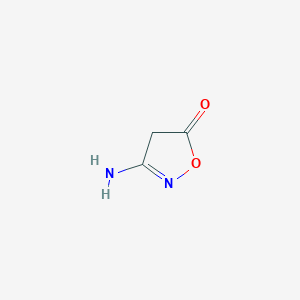
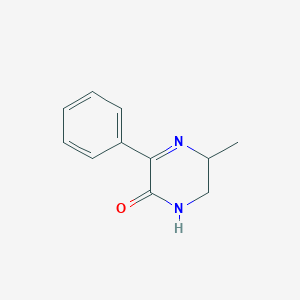
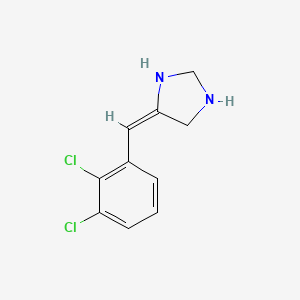
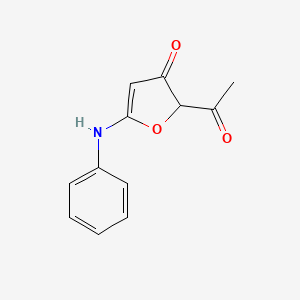
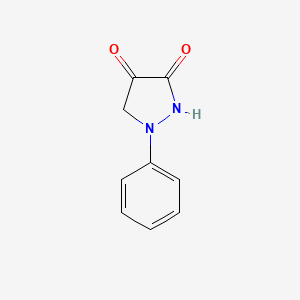
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
